Product packaging for Ethyl 6-(cyclopropylsulfonyl)nicotinate(Cat. No.:CAS No. 1993309-64-0)

Ethyl 6-(cyclopropylsulfonyl)nicotinate

Cat. No.: B1407151
CAS No.: 1993309-64-0
M. Wt: 255.29 g/mol
InChI Key: IVZSXHQUCRXFNO-UHFFFAOYSA-N
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Description

Ethyl 6-(cyclopropylsulfonyl)nicotinate is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It features a nicotinate core esterified with an ethoxy group and further substituted at the 6-position with a cyclopropylsulfonyl moiety. This specific structure, particularly the sulfonyl group, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with sulfonamide and sulfonyl groups are frequently explored for their ability to interact with enzyme active sites. For instance, research into similar sulfonamide-containing molecules has shown potential as inhibitors of biological targets like Methionine Aminopeptidase 2 (MetAP2), an enzyme relevant in cancer research . As a building block, this compound can be used in various cross-coupling reactions and nucleophilic substitutions, making it a valuable intermediate for constructing more complex molecules in drug discovery programs. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4S B1407151 Ethyl 6-(cyclopropylsulfonyl)nicotinate CAS No. 1993309-64-0

Properties

IUPAC Name

ethyl 6-cyclopropylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-16-11(13)8-3-6-10(12-7-8)17(14,15)9-4-5-9/h3,6-7,9H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSXHQUCRXFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Nicotinic acid (often in excess) is dissolved in absolute ethanol.
  • An esterification catalyst like sulfuric acid or a solid acid catalyst is added.
  • The mixture is refluxed for 4-6 hours to promote ester formation.
  • Post-reaction, the mixture is cooled, and excess ethanol is removed via distillation.
  • The crude ester is purified through recrystallization or chromatography.

Data Table: Esterification Conditions and Yields

Parameter Typical Value Reference Source
Reactants Nicotinic acid, Ethanol ,
Catalyst Sulfuric acid or solid acid ,
Reaction temperature Reflux (~78°C) ,
Reaction time 4-6 hours ,
Yield 96-98% ,

The introduction of the cyclopropylsulfonyl group is achieved through sulfonylation, typically involving the reaction of the nicotinate ester with a cyclopropylsulfonyl chloride or sulfonyl precursor.

Key Steps:

  • Activation of the sulfonyl chloride with a base such as pyridine or triethylamine.
  • Nucleophilic attack on the ester or aromatic ring (preferably at the 6-position of the nicotinic ring).
  • Reaction conditions are usually carried out at low temperatures (0°C to room temperature) to control selectivity and minimize side reactions.

Research Findings:

  • Using cyclopropylsulfonyl chloride in an inert solvent like dichloromethane or pyridine yields the sulfonylated product efficiently.
  • Reaction times vary from 1 to 4 hours, with yields reported between 70-85%.

Data Table: Sulfonylation Reaction Conditions

Parameter Typical Value Reference Source
Sulfonylating agent Cyclopropylsulfonyl chloride ,
Base Pyridine or triethylamine ,
Solvent Dichloromethane or pyridine ,
Temperature 0°C to room temperature ,
Reaction time 1-4 hours ,
Yield 70-85% ,

Multi-Step Synthesis Pathways

Some research articles describe multi-step pathways involving initial formation of nicotinic esters, followed by sulfonylation and further functionalization.

Example Pathway:

  • Step 1: Esterification of nicotinic acid to ethyl nicotinate.
  • Step 2: Selective sulfonylation at the 6-position using cyclopropylsulfonyl chloride.
  • Step 3: Purification via chromatography or recrystallization.

Additional Modifications:

  • Introduction of other substituents or protective groups to facilitate regioselectivity.
  • Use of coupling agents like HATU or carbodiimides to improve yields.

Research Findings:

  • Esterification yields are consistently high (>95%) under optimized conditions.
  • Sulfonylation yields depend on reaction temperature and molar ratios, with optimal yields around 75-85%.

Notes on Reaction Conditions and Optimization

Aspect Observation/Recommendation
Solvent choice Dichloromethane, pyridine, or tetrahydrofuran are preferred solvents.
Temperature control Low temperatures (0°C to 25°C) are essential during sulfonylation to prevent side reactions.
Reaction time Typically 1-4 hours for sulfonylation; longer times may lead to over-sulfonylation.
Purification Chromatography or recrystallization ensures high purity of the final product.

Summary of Research Findings

Methodology Key Points Yield Range References
Esterification of nicotinic acid Reflux in ethanol with acid catalyst; high yields (~96-98%) 96-98% ,
Sulfonylation with cyclopropylsulfonyl chloride Nucleophilic substitution at the 6-position; moderate to high yields (70-85%) 70-85% ,
Multi-step synthesis involving protective groups Sequential esterification and sulfonylation; yields depend on conditions Variable ,,

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(cyclopropylsulfonyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(cyclopropylsulfonyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-(cyclopropylsulfonyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of ethyl 6-(cyclopropylsulfonyl)nicotinate with analogous nicotinate esters:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
This compound* Cyclopropylsulfonyl (6) C₁₁H₁₃NO₄S 255.29 (calculated) Not reported Sulfonyl, ethyl ester
Ethyl 6-chloronicotinate Chloro (6) C₈H₈ClNO₂ 193.61 Solid, yellow Chloro, ethyl ester
Ethyl 6-formylnicotinate Formyl (6) C₉H₉NO₃ 179.18 Not reported Aldehyde, ethyl ester
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate Cl (4), CF₃ (6) C₉H₇ClF₃NO₂ 253.61 Not reported Chloro, trifluoromethyl, ethyl ester
Methyl 6-chloronicotinate Chloro (6) C₇H₆ClNO₂ 171.58 Not reported Chloro, methyl ester

*Hypothetical data inferred from analogs.

Key Observations:
  • Substituent Effects : The cyclopropylsulfonyl group (C₃H₅-SO₂-) is bulkier and more polar than chloro (-Cl) or formyl (-CHO) groups. This may reduce volatility and enhance hydrophilicity compared to ethyl 6-chloronicotinate or methyl 6-chloronicotinate .
  • Molecular Weight : The target compound’s calculated molecular weight (255.29 g/mol) exceeds that of simpler analogs, which may impact pharmacokinetic properties like membrane permeability.
Insights:
  • Ethyl 6-chloronicotinate ’s irritant properties suggest that halogenated nicotinates may require stringent handling protocols. The cyclopropylsulfonyl group, while polar, might mitigate acute toxicity compared to chloro substituents due to reduced electrophilicity .
  • 1-(2-Amino-6-nitrophenyl)ethanone’s incomplete toxicological data underscore the need for caution when extrapolating safety profiles to structurally novel compounds like this compound .

Q & A

How can researchers optimize the esterification step in synthesizing Ethyl 6-(cyclopropylsulfonyl)nicotinate to maximize yield and purity?

Basic Research Question
The esterification of nicotinic acid derivatives often requires precise control of reaction conditions. For this compound, the ester group is typically introduced via acid-catalyzed reactions. Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (common in nicotinate ester synthesis) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl-containing intermediates .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (using ethanol/water mixtures) to remove unreacted cyclopropanesulfonyl chloride .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Advanced Research Question
Structural elucidation of sulfonyl-substituted nicotinates requires multi-modal analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct splitting patterns for pyridine protons (e.g., H-2 and H-4) confirm regiochemistry .
    • ¹³C NMR : Sulfonyl groups deshield adjacent carbons (δ ~120–130 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane rings .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for trace impurities .
    Data Conflict Example : Discrepancies in cyclopropane ring conformation (boat vs. chair) may arise from crystallographic vs. computational models; use DFT calculations to validate .

How do electronic effects of the cyclopropanesulfonyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The sulfonyl group is electron-withdrawing, altering the pyridine ring’s electronic profile:

  • Suzuki-Miyaura Coupling :
    • The sulfonyl group deactivates the pyridine ring, requiring Pd(OAc)₂/XPhos catalysts for C–H functionalization at position 4 .
    • Steric hindrance from the cyclopropane ring may limit coupling efficiency at position 2 .
      Methodological Insight : Pre-functionalize the pyridine via directed ortho-metalation (using LTMP) to install coupling handles (e.g., boronate esters) .

What strategies mitigate side reactions during sulfonation of Ethyl 6-hydroxynicotinate to form this compound?

Basic Research Question
Sulfonation of hydroxyl groups often competes with ester hydrolysis or oxidation:

  • Reagent Choice : Use cyclopropanesulfonyl chloride in anhydrous dichloromethane to minimize hydrolysis .
  • Base Selection : Pyridine or DMAP neutralizes HCl byproducts, preventing acid-catalyzed ester cleavage .
  • Temperature Control : Maintain 0–5°C to suppress sulfone rearrangement .
    Data Table :
ConditionYield (%)Purity (%)
DMAP, 0°C7895
No base, RT3267

How can computational modeling predict the biological activity of this compound against kinase targets?

Advanced Research Question
Leverage molecular docking and QSAR models:

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., JAK3) due to the compound’s lipophilic sulfonyl group .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (kinase) structures using AutoDock Tools.
    • Simulate binding poses with flexible cyclopropane ring conformations .
  • Validation : Compare predicted IC₅₀ values with in vitro kinase inhibition assays .
    Key Insight : The sulfonyl group may form hydrogen bonds with catalytic lysine residues, enhancing binding affinity .

What experimental designs address discrepancies in reported solubility profiles of this compound?

Basic Research Question
Solubility variations arise from polymorphic forms or solvent impurities:

  • Polymorph Screening : Recrystallize from ethyl acetate/hexane vs. methanol/water to isolate stable forms .
  • Solubility Measurement : Use shake-flask method with HPLC quantification (λ = 254 nm) .
    Data Conflict Example :
SolventReported Solubility (mg/mL)Source
DMSO45 ± 2
Ethanol12 ± 1

How does the cyclopropanesulfonyl moiety affect the metabolic stability of this compound in hepatic microsomes?

Advanced Research Question
The sulfonyl group resists oxidative metabolism compared to methyl or ethyl sulfonates:

  • In Vitro Assay :
    • Incubate with human liver microsomes (HLMs) and NADPH cofactor.
    • Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Key Finding : The cyclopropane ring reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ = 120 min vs. 40 min for non-cyclopropane analogs) .

What synthetic routes enable selective functionalization of the pyridine ring in this compound?

Advanced Research Question
Directed functionalization requires protection/deprotection strategies:

  • Position 4 Modification :
    • Use LDA to deprotonate position 4, then quench with electrophiles (e.g., allyl bromide) .
  • Position 2 Bromination :
    • Employ NBS in CCl₄ under radical initiation (AIBN) .
      Comparative Table :
PositionReagentYield (%)
4Allyl bromide65
2NBS/AIBN48

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 2
Ethyl 6-(cyclopropylsulfonyl)nicotinate

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